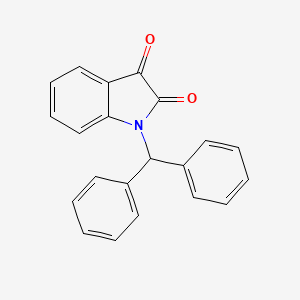

1-(diphenylmethyl)-1H-indole-2,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzhydrylindole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO2/c23-20-17-13-7-8-14-18(17)22(21(20)24)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWDFMHULDPTEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=CC=CC=C4C(=O)C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365735 |

Source

|

| Record name | 1-(diphenylmethyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94878-41-8 |

Source

|

| Record name | 1-(diphenylmethyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(Diphenylmethyl)-1H-indole-2,3-dione from Isatin: A Mechanistic and Practical Guide for Chemical Researchers

Executive Summary: This technical guide provides a comprehensive overview of the synthesis of 1-(diphenylmethyl)-1H-indole-2,3-dione, a molecule of significant interest in medicinal chemistry and drug development. The isatin scaffold is a privileged structure known for a wide range of biological activities, and N-substitution with a diphenylmethyl (benzhydryl) group can enhance lipophilicity and modulate pharmacological properties, making it a valuable target for synthetic exploration. This document details the underlying reaction mechanism, provides a field-proven experimental protocol, outlines expected analytical data for characterization, and offers insights into process optimization. The synthesis is achieved through a robust and efficient N-alkylation of isatin with a diphenylmethyl halide, mediated by a carbonate base in a polar aprotic solvent.

Introduction: The Strategic Importance of N-Substituted Isatins

Isatin (1H-indole-2,3-dione) and its derivatives are foundational scaffolds in the development of novel therapeutics, exhibiting a vast array of pharmacological properties including anticancer, antiviral, and anti-inflammatory activities.[1][2] The functionalization of the isatin nucleus is a key strategy for tuning its biological profile. N-alkylation, in particular, not only protects the labile N-H proton, enhancing stability towards bases, but also introduces substituents that can profoundly influence the molecule's interaction with biological targets.[3]

The introduction of a diphenylmethyl group at the N-1 position yields this compound. This bulky, lipophilic moiety is a common pharmacophore known to improve a compound's pharmacokinetic properties, such as membrane permeability and bioavailability. Consequently, the synthesis of this derivative is a critical step for researchers aiming to develop new lead compounds for anticancer research and other biological investigations.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from isatin is a classic example of a base-mediated nucleophilic substitution reaction (SN2). The process can be dissected into two primary mechanistic steps, with the choice of reagents and conditions being critical for ensuring high yield and purity.

Pillar 1: Generation of the Isatin Nucleophile

The reaction is initiated by the deprotonation of the acidic N-H proton of the isatin amide (pKa ≈ 10.3). A moderately strong base, such as potassium carbonate (K₂CO₃), is highly effective for this purpose. In a polar aprotic solvent like N,N-Dimethylformamide (DMF), the carbonate base abstracts the proton to generate a highly resonance-stabilized isatin anion.[3][4] This anion is a potent nucleophile, with the negative charge delocalized across the conjugated system, primarily onto the nitrogen and oxygen atoms.

Pillar 2: Nucleophilic Attack and Substitution

The generated isatin anion then attacks the electrophilic carbon of the diphenylmethyl halide (e.g., diphenylmethyl bromide). The reaction proceeds via an SN2 pathway. The choice of DMF as a solvent is causal to the reaction's success; it effectively solvates the potassium cation while leaving the isatin anion relatively "naked" and highly reactive, thereby accelerating the rate of nucleophilic substitution.[4] While isatin is an ambident nucleophile with potential for O-alkylation, N-alkylation is the thermodynamically favored and almost exclusively observed outcome under these conditions.[5]

Experimental Protocol: A Self-Validating System

This protocol is synthesized from established methodologies for the N-alkylation of isatin and is designed for reliability and reproducibility.[3][4]

Materials and Reagents:

-

Isatin (1.00 eq.)

-

Diphenylmethyl bromide (1.05 eq.)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.50 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Ethanol (95%)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

-

Thin Layer Chromatography (TLC) apparatus (Silica gel 60 F₂₅₄ plates)

Step-by-Step Methodology:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isatin (e.g., 2.00 g, 13.6 mmol, 1.00 eq.) and anhydrous potassium carbonate (e.g., 2.82 g, 20.4 mmol, 1.50 eq.).

-

Solvent Addition: Add 40 mL of anhydrous DMF to the flask. Stir the resulting suspension at room temperature for 30 minutes to facilitate the initial formation of the isatin anion.

-

Addition of Alkylating Agent: Dissolve diphenylmethyl bromide (e.g., 3.52 g, 14.3 mmol, 1.05 eq.) in 10 mL of anhydrous DMF. Add this solution dropwise to the stirring isatin suspension at room temperature.

-

Reaction Execution: Heat the reaction mixture to 80°C using a heating mantle. Maintain stirring at this temperature.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours, as indicated by the consumption of the isatin starting material.

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into 400 mL of ice-cold water with vigorous stirring. A solid precipitate of the product will form.

-

Purification: Collect the crude product by vacuum filtration, washing the solid with copious amounts of cold water to remove residual DMF and inorganic salts. Allow the solid to air-dry. For final purification, recrystallize the crude product from hot ethanol (95%).

-

Drying and Characterization: Dry the purified orange-brown crystals under vacuum to yield this compound. Determine the yield and characterize the product using NMR, MS, and IR spectroscopy.

Data Presentation and Expected Characterization

The following table summarizes the key quantitative parameters for the described synthesis.

| Parameter | Value | Rationale |

| Molar Ratio (Isatin:R-Br:Base) | 1 : 1.05 : 1.5 | A slight excess of the alkylating agent and base ensures complete consumption of the limiting reagent (isatin). |

| Solvent | Anhydrous DMF | A polar aprotic solvent that facilitates the SN2 reaction by solvating the cation.[4] |

| Temperature | 80 °C | Provides sufficient thermal energy to overcome the activation barrier without promoting side reactions. |

| Reaction Time | 4-8 hours | Typical duration for this alkylation, to be confirmed by TLC monitoring.[4] |

| Expected Yield | >85% | N-alkylation of isatin under these conditions is generally a high-yielding transformation. |

| Molecular Formula | C₂₁H₁₅NO₂ | Corresponds to the addition of a C₁₃H₁₁ (diphenylmethyl) group to C₈H₄NO₂ (isatin anion). |

| Molecular Weight | 313.35 g/mol | Sum of the atomic weights of the constituent atoms. |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): The expected proton NMR spectrum would feature a characteristic singlet for the methine proton of the diphenylmethyl group around δ 6.8-7.0 ppm. The aromatic protons of the two phenyl rings (10H) would appear as a complex multiplet in the region of δ 7.2-7.5 ppm. The four protons of the isatin aromatic ring are expected to appear as distinct multiplets between δ 7.0 and 7.8 ppm.

-

¹³C NMR (CDCl₃, 100 MHz): Key signals would include two downfield peaks for the C=O groups (lactone and ketone) above δ 155 ppm. The methine carbon (-C HPh₂) would appear around δ 60-65 ppm. Multiple signals for the 18 aromatic carbons would be observed in the δ 110-150 ppm range.

-

Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 314.12, confirming the molecular weight of the product.

-

Infrared (IR, KBr): The IR spectrum would be dominated by two strong carbonyl stretching bands, characteristic of the isatin dione system, typically found around 1730-1760 cm⁻¹ (C2-ketone) and 1700-1720 cm⁻¹ (C3-lactam).

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the synthetic and purification process.

Sources

- 1. rsc.org [rsc.org]

- 2. impactfactor.org [impactfactor.org]

- 3. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

1-(diphenylmethyl)-1H-indole-2,3-dione chemical properties and reactivity

Abstract

This technical guide provides an in-depth exploration of 1-(diphenylmethyl)-1H-indole-2,3-dione, a synthetically versatile molecule with significant potential in medicinal chemistry and organic synthesis. The document elucidates the compound's core chemical properties, reactivity, and established synthetic protocols. Key reaction mechanisms are discussed, supported by experimental evidence and authoritative references. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this important isatin derivative.

Introduction

This compound, also known as 1-benzhydrylisatin, is a prominent member of the isatin (1H-indole-2,3-dione) family of heterocyclic compounds.[1][2] Isatins, in general, are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4] The introduction of a bulky, lipophilic diphenylmethyl (benzhydryl) group at the N-1 position of the indole ring significantly influences the molecule's steric and electronic properties, often enhancing its biological efficacy and modifying its pharmacokinetic profile.[5] This unique substitution makes this compound a valuable scaffold for the development of novel therapeutic agents and a versatile intermediate in organic synthesis.[5]

This guide will systematically detail the chemical and physical characteristics of this compound, outline its synthesis, and provide a thorough analysis of its reactivity, focusing on reactions of significant interest to synthetic and medicinal chemists.

Molecular Structure and Key Features

The structure of this compound is characterized by a planar indole core fused with a dicarbonyl system at the 2- and 3-positions. The nitrogen atom of the indole ring is substituted with a diphenylmethyl group.

Key Structural Features:

-

Isatin Core: The indole-2,3-dione moiety is the key functional component, featuring an α-keto-γ-lactam system. The C2 (amide) and C3 (ketone) carbonyl groups are key sites for nucleophilic attack.

-

Diphenylmethyl Group: This bulky, non-polar substituent at the N1 position increases the molecule's lipophilicity, which can enhance its ability to cross biological membranes.[5] It also provides steric hindrance that can influence the regioselectivity of certain reactions.

-

Aromatic System: The benzene ring of the indole nucleus and the two phenyl rings of the diphenylmethyl group are susceptible to electrophilic aromatic substitution, although the electron-withdrawing nature of the dicarbonyl system deactivates the indole's benzene ring.

Synthesis of this compound

The synthesis of N-substituted isatins, including this compound, typically involves the N-alkylation of isatin or the cyclization of a suitably substituted aniline derivative. The Stolle synthesis is a classical and versatile method for preparing isatins and their N-substituted derivatives.[4]

General Synthetic Approach: N-Alkylation of Isatin

A straightforward and common method for the synthesis of this compound is the direct N-alkylation of isatin with a diphenylmethyl halide (e.g., diphenylmethyl bromide or chloride).

Reaction Scheme:

Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Buy this compound | 94878-41-8 [smolecule.com]

Spectroscopic Profile of 1-(Diphenylmethyl)-1H-indole-2,3-dione: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 1-(diphenylmethyl)-1H-indole-2,3-dione, a derivative of the versatile isatin scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or interested in the characterization of N-substituted isatin analogs. The guide will cover the theoretical basis and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to this specific molecule.

Introduction and Molecular Structure

This compound, also known as 1-benzhydryl-1H-indole-2,3-dione, belongs to the class of N-substituted isatins. The isatin core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. The introduction of a bulky diphenylmethyl group at the N-1 position significantly influences the molecule's steric and electronic properties, which can, in turn, modulate its biological activity. Accurate spectroscopic characterization is paramount for confirming the successful synthesis and purity of such compounds.

Below is a diagram of the molecular structure of this compound.

Caption: Molecular Structure of this compound

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the N-alkylation of isatin with diphenylmethyl bromide (also known as benzhydryl bromide). The choice of base and solvent is crucial for achieving a good yield and minimizing side reactions.

Synthetic Workflow

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

-

Preparation: To a solution of isatin (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, is added a base (1.2-1.5 eq), typically potassium carbonate (K₂CO₃) or sodium hydride (NaH). The mixture is stirred at room temperature for 30-60 minutes to facilitate the deprotonation of the isatin nitrogen.

-

N-Alkylation: Diphenylmethyl bromide (1.1 eq) is then added to the reaction mixture. The reaction is stirred at room temperature or slightly elevated temperature (e.g., 50-60 °C) and monitored by thin-layer chromatography (TLC) until completion.

-

Work-up: Upon completion, the reaction mixture is poured into cold water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for this compound. This data is predicted based on the known spectral characteristics of the isatin core and related N-substituted derivatives.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals corresponding to the aromatic protons of the isatin and diphenylmethyl moieties, as well as a characteristic singlet for the methine proton of the diphenylmethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | m | 1H | Isatin H-4 |

| ~ 7.5 - 7.6 | m | 1H | Isatin H-6 |

| ~ 7.2 - 7.4 | m | 10H | Phenyl protons |

| ~ 7.1 - 7.2 | m | 1H | Isatin H-5 |

| ~ 6.9 - 7.0 | d | 1H | Isatin H-7 |

| ~ 6.5 | s | 1H | N-CH(Ph)₂ |

Interpretation:

-

The downfield shift of the isatin protons is due to the electron-withdrawing effect of the dione functionality.

-

The protons of the two phenyl groups on the diphenylmethyl substituent are expected to be in a similar chemical environment, leading to overlapping multiplets in the aromatic region.

-

The singlet at approximately 6.5 ppm is a key diagnostic signal for the methine proton of the diphenylmethyl group.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 183 - 185 | C=O (C-3) |

| ~ 158 - 160 | C=O (C-2) |

| ~ 150 - 152 | Isatin C-7a |

| ~ 138 - 140 | Phenyl C-ipso |

| ~ 135 - 137 | Isatin C-6 |

| ~ 128 - 130 | Phenyl C-ortho, C-meta |

| ~ 127 - 128 | Phenyl C-para |

| ~ 124 - 126 | Isatin C-5 |

| ~ 122 - 124 | Isatin C-4 |

| ~ 117 - 119 | Isatin C-3a |

| ~ 110 - 112 | Isatin C-7 |

| ~ 55 - 57 | N-CH(Ph)₂ |

Interpretation:

-

The two carbonyl carbons of the isatin core are expected to appear at very downfield shifts.

-

The signal for the methine carbon of the diphenylmethyl group is a key identifier.

-

The remaining aromatic carbons of both the isatin and phenyl rings will appear in the typical aromatic region.

3.1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the stretching vibrations of the carbonyl groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1740 - 1760 | Strong | C=O stretching (C-3, ketone) |

| ~ 1710 - 1730 | Strong | C=O stretching (C-2, amide) |

| ~ 1600 - 1620 | Medium | C=C stretching (aromatic) |

| ~ 1450 - 1500 | Medium | C=C stretching (aromatic) |

| ~ 750 - 770 | Strong | C-H bending (ortho-disubstituted benzene) |

| ~ 690 - 710 | Strong | C-H bending (monosubstituted benzene) |

Interpretation:

-

The two distinct, strong absorption bands in the carbonyl region are characteristic of the isatin dione system.[4]

-

The presence of multiple bands in the 1450-1620 cm⁻¹ region confirms the aromatic nature of the compound.

-

The C-H bending vibrations in the fingerprint region can provide further confirmation of the substitution pattern of the aromatic rings.

3.2.1. Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The IR spectrum can be recorded using a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: The spectrum is typically recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

Expected Molecular Ion Peak:

-

[M]⁺ or [M+H]⁺: m/z = 313 or 314 (for C₂₁H₁₅NO₂)

Predicted Fragmentation Pathway:

A major fragmentation pathway is the cleavage of the N-C bond connecting the diphenylmethyl group to the isatin nitrogen, leading to the formation of a stable diphenylmethyl cation.

Caption: A plausible mass spectrometry fragmentation pathway.

Interpretation:

-

The molecular ion peak will confirm the molecular weight of the compound.

-

The observation of a prominent peak at m/z = 167, corresponding to the diphenylmethyl cation ([C₁₃H₁₁]⁺), would be a strong indicator of the presence of the diphenylmethyl substituent.[5]

-

Another significant fragment would likely be the isatin radical cation at m/z = 146.

3.3.1. Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion (for ESI) or a heated probe (for EI).

-

Data Acquisition: The mass spectrum is recorded, and the molecular ion and major fragment ions are identified.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and complementary set of data for the unambiguous characterization of this compound. The predicted data and interpretations presented in this guide serve as a valuable reference for scientists involved in the synthesis and analysis of this and related N-substituted isatin derivatives. The experimental protocols outlined provide a starting point for the practical acquisition of high-quality spectroscopic data.

References

- Yakan, H. (2025). New Isatin Derivatives Based Isopropyl-Thiosemicarbazone: Synthesis, Spectroscopic Characterization, and Theoretical Studies. Ordu University Journal of Science and Technology.

- ResearchGate. (n.d.). 1H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ).

- Taiwo, O. F., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities.

- Sonawane, R. P., & Tripathi, R. R. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. International Letters of Chemistry, Physics and Astronomy, 12, 30-54.

-

NIST. (n.d.). 1H-Indole-2,3-dione. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Unveiling the Molecular Architecture: A Technical Guide to 1-(Diphenylmethyl)-1H-indole-2,3-dione

For Immediate Release

A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals on the Structural and Synthetic Aspects of a Promising Isatin Derivative.

This technical guide delves into the synthesis, characterization, and anticipated structural intricacies of 1-(diphenylmethyl)-1H-indole-2,3-dione, a significant derivative of the versatile isatin scaffold. While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available within prominent crystallographic databases as of January 2026, this document provides a robust framework for its analysis. By integrating established synthetic protocols, spectroscopic data from analogous compounds, and contextual insights from the broad family of N-substituted isatins, we present a predictive yet scientifically grounded exploration of its core structural features.

Introduction: The Significance of the Isatin Scaffold

Isatin (1H-indole-2,3-dione) and its derivatives represent a cornerstone in medicinal chemistry, lauded for their vast spectrum of biological activities.[1][2][3] These activities, which include anticancer, antiviral, antibacterial, and anti-inflammatory properties, are intricately linked to the molecule's structure.[1][3] The introduction of substituents at the N-1 position of the isatin ring is a well-established strategy to modulate the compound's lipophilicity, steric profile, and ultimately, its pharmacological efficacy. The diphenylmethyl (or benzhydryl) group, in particular, is a bulky, lipophilic moiety that can significantly influence how the molecule interacts with biological targets.[4][5] Understanding the precise three-dimensional arrangement of this compound is therefore crucial for rational drug design and development.

Synthesis and Spectroscopic Characterization

The synthesis of N-substituted isatin derivatives is a well-documented field, offering several reliable pathways to obtain this compound.[1][2][6]

General Synthetic Protocol

A common and effective method for the N-alkylation of isatin involves a nucleophilic substitution reaction. The general workflow is outlined below:

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Deprotonation: Isatin is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF). A suitable base, for instance, potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to deprotonate the nitrogen at the N-1 position, forming the isatin anion.

-

Alkylation: The alkylating agent, bromodiphenylmethane, is then introduced to the reaction mixture. The isatin anion acts as a nucleophile, attacking the electrophilic carbon of the diphenylmethyl group and displacing the bromide to form the N-substituted product.

-

Work-up and Purification: The reaction is typically quenched with water, and the crude product is isolated via filtration. Purification is achieved through recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) or by column chromatography to yield the pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the isatin core and the two phenyl rings would appear in the downfield region (approx. 7.0-8.0 ppm). A characteristic singlet for the methine proton of the diphenylmethyl group would be expected around 4.0-5.0 ppm. |

| ¹³C NMR | Signals corresponding to the carbonyl carbons of the isatin moiety would be observed in the highly deshielded region (approx. 160-185 ppm). Aromatic carbons and the aliphatic methine carbon would also be present. |

| IR Spectroscopy | Characteristic strong absorption bands for the two carbonyl (C=O) groups of the dione functionality would be prominent, typically in the range of 1700-1760 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₂₁H₁₅NO₂ would confirm the molecular weight of the compound. |

Anticipated Crystal Structure and Molecular Geometry

Although a definitive crystal structure is not yet publicly available, we can infer key structural features based on the known structures of related N-substituted isatin derivatives.

Core Isatin Scaffold

The isatin core itself is a planar bicyclic system.[2] The fusion of the benzene and pyrrolidine-2,3-dione rings results in a rigid structure. Bond lengths and angles within this core are expected to be consistent with those observed in other crystallographically characterized isatins.

Orientation of the Diphenylmethyl Group

The most significant structural question pertains to the conformation of the bulky diphenylmethyl substituent relative to the planar isatin ring. The C-N-C bond angle at the N-1 position will likely deviate from the ideal sp² hybridization due to steric hindrance. The two phenyl rings of the diphenylmethyl group will adopt a propeller-like conformation. The overall orientation will be a balance between minimizing steric clash with the C-2 carbonyl group of the isatin ring and maximizing favorable packing interactions in the crystal lattice.

Caption: Logical relationships in the structural analysis of this compound.

Crystal Packing and Intermolecular Interactions

In the solid state, the molecules are expected to pack in a manner that maximizes density and is stabilized by a network of intermolecular forces. Given the aromatic nature of the compound, several types of interactions are anticipated:

-

π-π Stacking: The planar isatin core and the phenyl rings of the diphenylmethyl group are likely to engage in π-π stacking interactions with neighboring molecules. These interactions are crucial in dictating the overall packing arrangement.

-

C-H...π Interactions: Hydrogen atoms on the phenyl rings and the isatin core may form weak C-H...π interactions with the electron-rich aromatic systems of adjacent molecules.

-

Van der Waals Forces: Due to the large surface area of the molecule, van der Waals forces will play a significant role in the overall crystal stability.

The absence of strong hydrogen bond donors (like the N-H in unsubstituted isatin) means that the crystal packing will be primarily governed by these weaker, non-covalent interactions.

Future Directions and a Call for Data

The full elucidation of the crystal structure of this compound through single-crystal X-ray diffraction is a critical next step. This experimental data would provide invaluable, definitive insights into:

-

Precise bond lengths and angles.

-

The torsional angles defining the conformation of the diphenylmethyl group.

-

The exact nature of the intermolecular interactions and the three-dimensional packing motif.

Such data would not only complete our understanding of this specific molecule but also contribute to the broader knowledge base of isatin derivatives, aiding in the development of more accurate computational models for predicting the biological activity of related compounds. Researchers who have successfully synthesized and crystallized this compound are strongly encouraged to perform single-crystal X-ray analysis and deposit the structural data in a public repository like the Cambridge Crystallographic Data Centre (CCDC).

Conclusion

This compound stands as a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. While its definitive crystal structure remains to be publicly reported, this guide provides a comprehensive overview of its synthesis, characterization, and a scientifically informed prediction of its molecular and supramolecular architecture. The anticipated structural features, dominated by the steric influence of the bulky N-substituent and a network of weak intermolecular interactions, offer a tantalizing glimpse into the properties of this compound. The eventual experimental determination of its crystal structure will undoubtedly provide a wealth of information, further empowering the rational design of new and more effective isatin-based therapeutics.

References

A comprehensive list of references will be provided upon the public availability and inclusion of the crystal structure data for this compound. The current discussion is based on established principles and data from analogous compounds found in the cited search results.

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uomphysics.net [uomphysics.net]

- 5. Buy this compound | 94878-41-8 [smolecule.com]

- 6. journals.irapa.org [journals.irapa.org]

Solubility of 1-(diphenylmethyl)-1H-indole-2,3-dione in common lab solvents

An In-Depth Technical Guide to the Solubility of 1-(diphenylmethyl)-1H-indole-2,3-dione in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, also known as N-benzhydrylisatin. In the absence of extensive published quantitative data, this document focuses on a detailed structural analysis to predict solubility based on first principles. Furthermore, a robust, step-by-step experimental protocol for the quantitative determination of solubility using the isothermal shake-flask method is presented. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's physicochemical properties for applications in synthesis, purification, formulation, and biological screening.

Introduction to this compound

This compound is a derivative of isatin, an indole core structure that is a prominent scaffold in many biologically active compounds and pharmaceuticals. The isatin moiety itself is known for a wide range of pharmacological activities. The introduction of a bulky, nonpolar diphenylmethyl (benzhydryl) group at the N-1 position of the indole ring significantly influences the molecule's overall physicochemical properties, including its solubility, lipophilicity, and crystal packing. A precise understanding of its solubility in various common laboratory solvents is paramount for its effective use in research and development, from selecting appropriate reaction and crystallization solvents to designing suitable formulations for biological assays.

Structural Analysis and Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like."[1][2] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The structure of this compound contains both large nonpolar regions and polar functional groups, leading to a nuanced solubility profile.

Diagram: Chemical Structure and Functional Group Analysis

Caption: Key structural features of this compound influencing solubility.

-

Nonpolar Character : The molecule is dominated by the large, hydrophobic diphenylmethyl group, which consists of two phenyl rings. This substantial nonpolar surface area suggests that the compound will be poorly soluble in highly polar solvents like water.[1][3][4] Conversely, this feature predicts good solubility in nonpolar and moderately polar organic solvents that can effectively solvate the aromatic rings through van der Waals forces.

-

Polar Character : The indole-2,3-dione (isatin) moiety contains two polar carbonyl groups (ketone and amide-like). These groups can act as hydrogen bond acceptors and participate in dipole-dipole interactions.[3][5] This suggests some affinity for polar solvents, particularly polar aprotic solvents that can engage in these interactions without the competing hydrogen bonding network present in protic solvents.

Predicted Qualitative Solubility

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a valuable starting point for solvent selection in experimental work.

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Dichloromethane (DCM), Chloroform | High to Moderate | The large nonpolar diphenylmethyl group is expected to interact favorably with these solvents.[1][2] |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can solvate the polar isatin core through dipole-dipole interactions without being hindered by a strong hydrogen-bonding network.[3][5] |

| Polar Protic | Water, Methanol, Ethanol | Low to Insoluble | The large hydrophobic bulk of the molecule is likely to overcome the favorable interactions between the polar functional groups and the protic solvent.[1][3] The energetic cost of disrupting the solvent's hydrogen-bonding network is high. |

Experimental Protocol for Quantitative Solubility Determination

To obtain accurate solubility data, a rigorous experimental approach is necessary. The isothermal shake-flask method is the gold-standard for determining equilibrium solubility due to its reliability and direct measurement of the saturated state.[6]

Diagram: Isothermal Shake-Flask Solubility Workflow

Caption: Workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a selected solvent. "Excess" means that undissolved solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation during equilibration.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A duration of 24 to 72 hours is typically recommended.[6]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. Alternatively, centrifuge the vials at high speed and sample the clear supernatant. This step is critical to avoid artificially high results.

-

-

Quantitative Analysis:

-

Accurately dilute a known volume of the clear supernatant with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Determine the concentration of the diluted sample using a pre-validated analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

UV-Vis Spectroscopy:

-

Identify the wavelength of maximum absorbance (λmax) for the compound in the specific solvent. Aromatic compounds typically have strong UV absorbance.[7]

-

Prepare a series of standard solutions of known concentrations and measure their absorbance to construct a calibration curve according to the Beer-Lambert Law.[7][8]

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop an HPLC method, typically reversed-phase, that provides a sharp, well-resolved peak for the compound.[9][10] A C18 column with a mobile phase of acetonitrile and water is a common starting point.

-

As with UV-Vis, create a calibration curve by injecting standard solutions of known concentrations and plotting the peak area versus concentration.[11]

-

Inject the diluted sample and calculate its concentration based on the peak area and the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor used.

-

Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

-

Conclusion

References

-

TutorChase. How do functional groups affect solubility in organic compounds? [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

Vedantu. How do functional groups influence solubility class 11 chemistry CBSE. [Link]

-

Organic Process Research & Development. Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. [Link]

-

Solubility of Things. Functional Groups: Definition and Importance. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

YouTube. How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

PubMed Central. Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

Jack Westin. Organic Chemistry: High-Performance Liquid Chromatography (HPLC). [Link]

-

ACS Publications. High-Performance Liquid Chromatography for Determination of Trace Organic Compounds in Aqueous Environmental Samples. [Link]

-

University of Strathclyde. Physics-based solubility prediction for organic molecules. [Link]

-

Journal of Chemical Reviews. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link]

-

Applied Analytics. Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). [Link]

-

CORE. HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. [Link]

-

PubMed Central. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

-

ACS Publications. Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. [Link]

-

Wikipedia. High-performance liquid chromatography. [Link]

-

Agilent. What is High-Performance Liquid Chromatography (HPLC)? [Link]

-

Scribd. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ResearchGate. A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. [Link]

-

Slideshare. solubility experimental methods.pptx. [Link]

-

SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Chemistry LibreTexts. 1.6: Physical properties of organic compounds. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

Platypus Technologies. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]

-

SALTISE. Organic Chemistry: Introduction to Solubility. [Link]

-

PubChem. N-Benzylisatoic anhydride. [Link]

-

PubChem. Benzhydryl-hydrazine. [Link]

-

PubChem. N-benzhydryl-N-ethenylethenamine. [Link]

-

PubChem. N-Benzylacrylamide. [Link]

-

PubChem. 1H-Benzotriazole. [Link]

Sources

- 1. tutorchase.com [tutorchase.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]

- 6. scispace.com [scispace.com]

- 7. longdom.org [longdom.org]

- 8. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]

- 9. jackwestin.com [jackwestin.com]

- 10. agilent.com [agilent.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

Biological Activity Screening of 1-(Diphenylmethyl)-1H-indole-2,3-dione Derivatives

An In-depth Technical Guide:

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged in the evaluation of 1-(diphenylmethyl)-1H-indole-2,3-dione derivatives. It provides a strategic framework and detailed methodologies for a multi-faceted biological activity screening cascade, grounded in the established pharmacological potential of the isatin scaffold.

The Isatin Core: A Privileged Scaffold in Medicinal Chemistry

Foundational Chemistry and Versatility

Isatin, or 1H-indole-2,3-dione, is a heterocyclic compound first identified in 1866.[1] It is not merely a synthetic curiosity but an endogenous molecule found in human fluids, acting as a metabolite of amino acids.[2][3] The isatin core is considered a "privileged scaffold" in medicinal chemistry due to its synthetic tractability and its ability to interact with a wide range of biological targets.[4][5][6] The structure features a fused aromatic ring and a pyrrolidine ring containing two carbonyl groups at positions C2 and C3. These carbonyls, along with the reactive nitrogen at position N1, provide multiple sites for chemical modification, enabling the creation of large, structurally diverse libraries of compounds.[4][7]

The 1-(Diphenylmethyl) Substitution: Rationale and Synthesis

The focus of this guide is on derivatives bearing a diphenylmethyl (also known as benzhydryl) group at the N1 position. This specific substitution is a deliberate strategic choice. The bulky, non-polar diphenylmethyl moiety significantly increases the lipophilicity of the isatin core.[8] This modification can enhance the compound's ability to cross cellular membranes, potentially leading to improved bioavailability and altered pharmacokinetic profiles compared to simpler N-substituted or unsubstituted isatins.[8]

The synthesis of these target compounds is generally achieved through a multi-step process. A common route involves the N-alkylation of a pre-formed isatin or a cyclization reaction from a suitably substituted aniline precursor.[8][9]

A Strategic Framework for Biological Screening

A successful screening campaign requires a logical, tiered approach to efficiently identify promising candidates and eliminate inactive or overly toxic compounds. This "screening cascade" prioritizes high-throughput primary assays to cast a wide net, followed by more complex, lower-throughput secondary assays to characterize the mechanism of action (MOA) of the initial "hits."

The Screening Cascade

The proposed workflow is designed to maximize data acquisition while conserving resources. The initial phase involves parallel screening across three major therapeutic areas where isatin derivatives have shown significant promise: oncology, infectious diseases (antimicrobial and antiviral), and neurodegenerative disorders.

In Vitro Anticancer Activity Screening

The isatin scaffold is a well-established pharmacophore in oncology research.[2][3] Its derivatives have been shown to exert anticancer effects through various mechanisms, including the inhibition of critical cell signaling kinases (e.g., VEGFR, EGFR, CDK2), disruption of tubulin polymerization, and induction of apoptosis.[4][10]

Primary Protocol: MTT Cytotoxicity Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It is the workhorse of primary anticancer screening due to its scalability and reliability.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of each derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of compound concentration and fit a sigmoidal dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation

Results should be summarized in a clear, tabular format to facilitate comparison between derivatives and against standard chemotherapeutic agents.

| Compound ID | Derivative Structure | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | IC50 (µM) vs. HCT116 |

| Test-001 | R = H | 12.5 | 25.1 | 18.7 |

| Test-002 | R = 5-Fluoro | 4.2 | 8.9 | 6.3 |

| Doxorubicin | Positive Control | 0.8 | 1.1 | 0.9 |

Mechanism of Action Elucidation

For compounds showing potent cytotoxicity (e.g., IC50 < 10 µM), further investigation is warranted. Isatin derivatives are known to inhibit receptor tyrosine kinases (RTKs) that drive cancer cell proliferation and angiogenesis.[10]

Antimicrobial Activity Screening

Indole and its derivatives possess a long history of antimicrobial activity, with some acting as inhibitors of essential bacterial processes.[1][11] Screening for antibacterial and antifungal activity is a logical extension for any new isatin library.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Methodology:

-

Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) overnight. Dilute the culture to achieve a standardized inoculum of ~5 x 10^5 CFU/mL.

-

Compound Dilution: In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) to each well. Add 100 µL of the highest compound concentration to the first column and perform 2-fold serial dilutions across the plate.

-

Inoculation: Add 50 µL of the standardized microorganism suspension to each well.

-

Controls: Include a positive control (microorganism + medium), a negative control (medium only), and a drug control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubation: Incubate the plates for 18-24 hours at 37°C for bacteria or 24-48 hours at 35°C for fungi.

-

Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). A colorimetric indicator like resazurin can be added to aid visualization.

Data Presentation

| Compound ID | MIC (µg/mL) vs. S. aureus (Gram+) | MIC (µg/mL) vs. E. coli (Gram-) | MIC (µg/mL) vs. C. albicans (Fungus) |

| Test-001 | 16 | >64 | 32 |

| Test-002 | 8 | 32 | 16 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

| Fluconazole | N/A | N/A | 2 |

Antiviral Activity Screening

The broad biological activity of isatins includes antiviral properties.[4] A primary antiviral screen aims to identify compounds that can inhibit viral replication without causing significant harm to the host cells.

Protocol: EC50 and CC50 Determination

This dual assay is critical for establishing a therapeutic window. The EC50 is the concentration that inhibits viral activity by 50%, while the CC50 is the concentration that is cytotoxic to 50% of the host cells.

Methodology:

-

Cytotoxicity Assay (CC50): First, determine the toxicity of the compounds on the host cell line (e.g., Vero E6, A549) in the absence of any virus. Use the MTT assay protocol described in Section 3.1 to calculate the CC50.

-

Antiviral Assay (EC50): a. Plate host cells in 96-well plates and allow them to form a confluent monolayer. b. Prepare serial dilutions of the test compounds at non-toxic concentrations (well below the CC50). c. Infect the cells with a specific virus (e.g., Influenza, Herpes Simplex Virus) at a known multiplicity of infection (MOI). d. Immediately add the compound dilutions to the wells. e. Incubate for a period sufficient for viral replication (e.g., 48-72 hours). f. Quantify the viral cytopathic effect (CPE) or use a reporter virus (e.g., expressing GFP). Alternatively, a plaque reduction assay can be performed.[13]

-

Analysis: Calculate the EC50 from the dose-response curve of viral inhibition. Determine the Selectivity Index (SI) by dividing the CC50 by the EC50 (SI = CC50 / EC50). A higher SI value (typically >10) indicates promising selective antiviral activity.[13]

Specialized Screening: Cholinesterase Inhibition

Recent studies have shown that derivatives of isoindoline-1,3-dione, structurally related to isatins, can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[14][15] Given that a diphenylmethyl moiety has been linked to this activity, screening for AChE inhibition is a worthwhile endeavor, targeting potential therapeutics for Alzheimer's disease.

Protocol: Ellman's Method for AChE Inhibition

This is a classic, convenient, and reliable colorimetric assay for measuring cholinesterase activity.

Methodology:

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and the AChE enzyme solution.

-

Assay Setup: In a 96-well plate, add buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

-

Reaction Initiation: Add the substrate (ATCI) to start the reaction. The enzyme hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate).

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over 5 minutes using a microplate reader.

-

Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to a control without any inhibitor. Calculate the IC50 value from the dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The strategic screening cascade outlined in this guide—encompassing anticancer, antimicrobial, antiviral, and neuro-enzymatic assays—provides a robust framework for thoroughly evaluating the biological potential of these derivatives.

Positive hits from this comprehensive in vitro screening must be viewed as starting points. The subsequent critical steps involve detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by ADME/Tox profiling and, ultimately, validation in relevant in vivo models. The versatility of the isatin core suggests that derivatives with this specific N1-substitution could yield potent and selective lead compounds for a new generation of drugs.

References

-

Solomon, V. R., & Lee, H. (2009). Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. Anti-Cancer Agents in Medicinal Chemistry, 9(4), 427-444. Available from: [Link]

-

Lopes, J. C. D., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry, 9, 621545. Available from: [Link]

-

Lopes, J. C. D., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. PMC - PubMed Central. Available from: [Link]

-

Al-Ostath, A., et al. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry. Available from: [Link]

-

Gandhi, N., et al. (2025). SYNTHETIC APPROACHES OF ISATIN DERIVATIVES AS AN ANTI-CANCER AGENT. World Journal of Advanced Research and Reviews. Available from: [Link]

-

Virology Research Services. (n.d.). Antiviral Drug Screening. Available from: [Link]

-

Charles River Laboratories. (n.d.). Antiviral & Antimicrobial Testing. Available from: [Link]

-

Creative Diagnostics. (n.d.). Small Molecule Antivirals. Available from: [Link]

-

Shah, M., et al. (2015). Identification of a Broad-Spectrum Antiviral Small Molecule against Severe Acute Respiratory Syndrome Coronavirus and Ebola, Hendra, and Nipah Viruses by Using a Novel High-Throughput Screening Assay. Journal of Virology, 89(17), 8772-8781. Available from: [Link]

-

Shrestha, A., et al. (2020). Prospects of Indole derivatives as methyl transfer inhibitors: antimicrobial resistance managers. BMC Research Notes, 13, 238. Available from: [Link]

-

Ekins, S., et al. (2021). The Need for Speed and Efficiency: A Brief Review of Small Molecule Antivirals for COVID-19. Frontiers in Pharmacology, 12, 755138. Available from: [Link]

-

Singh, U. P., & Bhat, H. R. (2019). Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. Journal of Heterocyclic Chemistry, 56(8), 2274-2280. Available from: [Link]

-

Karatas, M. O., et al. (2017). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Molecules, 22(8), 1329. Available from: [Link]

-

Kumar, P., et al. (2023). Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Bentham Science Publishers. Available from: [Link]

-

Karatas, M. O., et al. (2023). In Silico Studies of Indole Derivatives as Antibacterial Agents. PMC - PubMed Central. Available from: [Link]

-

Stasiak, A., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(21), 7266. Available from: [Link]

-

Stasiak, A., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4333. Available from: [Link]

-

Zhao, D., et al. (2014). Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. Available from: [Link]

-

Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International, 33(51B), 194-201. Available from: [Link]

-

Al-Masoudi, W. A. M., & Al-Amiery, A. A. (2024). Synthesis and Identification of New Derivatives of 1H-benzo[f]indole-2,3-dione. International Journal of Science and Research Archive, 13(2), 4007-4013. Available from: [Link]

-

Gandhi, N., et al. (2025). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. World Journal of Advanced Research and Reviews. Available from: [Link]

-

Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Future Journal of Pharmaceutical Sciences, 8(1), 5. Available from: [Link]

-

Stasiak, A., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4333. Available from: [Link]

-

Stasiak, A., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PMC - PubMed Central. Available from: [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 3. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. seejph.com [seejph.com]

- 8. Buy this compound | 94878-41-8 [smolecule.com]

- 9. researchgate.net [researchgate.net]

- 10. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 11. Prospects of Indole derivatives as methyl transfer inhibitors: antimicrobial resistance managers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. criver.com [criver.com]

- 14. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies [mdpi.com]

- 15. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: A Strategic Workflow for the Discovery of Novel Biological Targets for 1-(diphenylmethyl)-1H-indole-2,3-dione

Preamble: The Isatin Scaffold as a Foundation for Novel Therapeutics

The compound 1-(diphenylmethyl)-1H-indole-2,3-dione belongs to the isatin chemical family. Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities, including anticancer, antiviral, and neuroprotective properties.[1][2][3][4] This wide range of activities stems from the ability of isatin-based compounds to interact with a multitude of biological targets, such as protein kinases, caspases, and proteases.[1][5] The clinical success of isatin-based drugs like Sunitinib, a multi-kinase inhibitor, underscores the therapeutic potential of this scaffold.[1]

Our subject molecule, this compound, features a bulky diphenylmethyl group at the N1 position of the indole ring.[6] This significant structural modification presents a unique opportunity for novel target interactions, distinct from other derivatives. This guide outlines a systematic, multi-pronged strategy to deorphanize this compound by identifying and validating its primary biological targets, moving from high-throughput computational predictions to rigorous biophysical and cell-based validation.

Chapter 1: The Global Strategy for Target Identification

The discovery of a drug's molecular target is a cornerstone of modern drug development, transforming a bioactive "hit" into a "lead" with a clear mechanism of action. Our approach is a logical cascade, designed to efficiently generate and then systematically validate target hypotheses. The causality is critical: we begin with broad, computational methods to cast a wide net for potential targets, which is cost-effective and resource-efficient.[7][8][9] These in silico hits are then triaged and subjected to progressively more rigorous, and physiologically relevant, experimental validation. This ensures that resources are focused only on the most promising candidates.

Below is a diagram illustrating our comprehensive target discovery workflow.

Caption: High-level workflow for novel target identification.

Chapter 2: Phase 1 - In Silico Hypothesis Generation

The initial phase leverages computational power to screen vast biological space and generate a manageable list of high-probability targets.[10][11] This preemptive analysis is crucial for designing focused and efficient downstream experiments.

Reverse Docking

Expertise & Causality: Reverse (or inverse) docking flips the conventional drug discovery paradigm. Instead of screening many compounds against one target, we screen our single compound against a large library of 3D protein structures.[10][12][13] This is a powerful hypothesis-generation tool when a compound's activity is known but its target is not.[12] The primary output is a ranked list of proteins based on their predicted binding affinity (docking score) for this compound.

Protocol: Reverse Docking using AutoDock Vina and a Public Structure Database

-

Ligand Preparation:

-

Generate a 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw) and save it as a MOL or SDF file.

-

Convert the ligand file to the PDBQT format using MGLTools. This process adds Gasteiger charges and defines rotatable bonds, which are essential for the docking simulation.

-

-

Target Database Preparation:

-

Download a curated library of protein structures. A common source is the PDBbind database, which contains experimentally determined binding affinity data, or a custom-built library of all human proteins from the Protein Data Bank (PDB).

-

Prepare each protein structure for docking. This involves removing water molecules, adding polar hydrogens, and converting the PDB files to the PDBQT format using MGLTools.

-

-

Docking Simulation:

-

Automate the docking process using a wrapper script (e.g., in Python or Bash).

-

For each protein target, define a search space (the "grid box") that encompasses the entire protein surface to ensure an unbiased "blind docking" approach.[14]

-

Execute AutoDock Vina for each protein-ligand pair. The command will be structured similar to: vina --receptor protein.pdbqt --ligand compound.pdbqt --center_x X --center_y Y --center_z Z --size_x A --size_y B --size_z C --out output.pdbqt --log output.log.

-

The script will loop through all proteins in the prepared database.

-

-

Results Analysis:

-

Parse the log file for each docking run to extract the binding affinity of the top-ranked pose (in kcal/mol).

-

Rank all protein targets from the most favorable (most negative) to the least favorable binding affinity.

-

Visually inspect the top 10-20 hits to analyze the binding pose. A credible hit should show the ligand making plausible interactions (e.g., hydrogen bonds, hydrophobic contacts) within a well-defined pocket.

-

Pharmacophore Modeling

Expertise & Causality: Pharmacophore modeling abstracts the molecule's structure into a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.[15][16][17][18] This model serves as a 3D query to search databases of protein structures, identifying those with binding sites that are sterically and electronically complementary to our compound. This approach is particularly useful for finding targets that may not have high sequence homology but share similar binding pocket features.

Protocol: Ligand-Based Pharmacophore Model Generation and Screening

-

Pharmacophore Feature Identification:

-

Using software like MOE, Discovery Studio, or open-source tools like PharmaGist, generate a pharmacophore model directly from the 3D structure of this compound.

-

The algorithm will identify key features: the two ketone oxygens as hydrogen bond acceptors, the indole aromatic ring, and the hydrophobic diphenylmethyl group.

-

-

Pharmacophore Model Refinement:

-

Ensure the geometric constraints (distances and angles) between features are reasonable. Given we have only one ligand, this model represents a single hypothesis.

-

-

Database Screening:

-

Screen a pre-indexed database of protein structures (such as the PDB) against the generated pharmacophore query.

-

The screening software will identify proteins containing cavities that can accommodate all the pharmacophore features with the correct geometry.

-

-

Hit Prioritization:

-

The output will be a list of proteins ranked by a "fit score," indicating how well their binding sites match the pharmacophore model.

-

Cross-reference these hits with the list from the reverse docking screen. Proteins appearing on both lists are considered high-priority candidates for experimental validation.

-

Chapter 3: Phase 2 - Biophysical Validation of Direct Binding

Surface Plasmon Resonance (SPR)

Expertise & Causality: SPR is a label-free optical technique that measures real-time binding interactions.[19][20][21] By immobilizing the purified target protein (ligand) on a sensor chip and flowing our compound (analyte) over the surface, we can directly measure the rates of association (kₐ) and dissociation (kₔ).[22][23] This kinetic information is invaluable for lead optimization and provides the equilibrium dissociation constant (Kₗ), a direct measure of binding affinity.

Protocol: Kinetic Analysis using SPR

-

Protein Immobilization:

-

Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

-

Inject the purified target protein (e.g., at 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) to allow covalent attachment via primary amines. Aim for an immobilization level of 2000-4000 Response Units (RU).

-

Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

-

-

Analyte Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution series of the compound in running buffer (e.g., HBS-EP+ with 1-2% DMSO). Concentrations should bracket the expected Kₗ, typically ranging from 100 nM to 50 µM. A blank buffer with DMSO is used as a negative control.

-

-

Binding Analysis (Kinetics):

-

Perform a kinetic titration experiment by sequentially injecting each concentration of the compound over the immobilized protein surface and a reference flow cell.

-

Monitor the binding response (in RU) over time. Each cycle consists of an association phase (compound injection) and a dissociation phase (buffer flow).

-

After each cycle, regenerate the sensor surface with a mild buffer (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5) to remove all bound compound, if necessary.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active channel to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

-

The fitting will yield the kinetic constants kₐ (on-rate) and kₔ (off-rate), and the affinity Kₗ (Kₗ = kₔ/kₐ).

-

Table 1: Example SPR Data for a Putative Kinase Target

| Compound Concentration | Association Rate (kₐ) (1/Ms) | Dissociation Rate (kₔ) (1/s) | Affinity (Kₗ) (µM) |

|---|

| 1 µM - 50 µM | 1.2 x 10⁴ | 5.8 x 10⁻² | 4.8 |

Isothermal Titration Calorimetry (ITC)

Expertise & Causality: ITC is considered the gold standard for characterizing binding interactions.[24] It directly measures the heat released or absorbed during a binding event.[25][26][27] A single ITC experiment provides the binding affinity (Kₗ), the stoichiometry of the interaction (n), and the thermodynamic parameters: enthalpy (ΔH) and entropy (ΔS) of binding.[24][28] This thermodynamic signature provides deep mechanistic insight into the forces driving the interaction (e.g., hydrogen bonding vs. hydrophobic effect).

Protocol: Thermodynamic Characterization using ITC

-

Sample Preparation:

-

Dialyze the purified target protein extensively against the final ITC buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

-

Prepare the this compound compound in the final dialysis buffer, ensuring an identical DMSO concentration to the protein solution (typically 1-2%).

-

Thoroughly degas both the protein and compound solutions.

-

-

Instrument Setup:

-

Load the protein solution (e.g., 10-20 µM) into the sample cell.

-

Load the compound solution (typically 10-15x the protein concentration, e.g., 150-300 µM) into the injection syringe.

-

-

Titration Experiment:

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small, sequential injections (e.g., 19 injections of 2 µL each) of the compound into the protein solution.

-

The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of reaction.

-

-

Data Analysis:

-

Integrate the area of each injection peak to determine the heat change per injection.

-

Plot the heat change (kcal/mol) against the molar ratio of compound to protein.

-

Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model). The fit yields Kₗ, n, and ΔH. The binding entropy (ΔS) and Gibbs free energy (ΔG) are calculated from these values.

-

Caption: Workflow for biophysical validation of direct target binding.

Chapter 4: Phase 3 - Cellular Target Engagement and Functional Validation

Authoritative Grounding: Confirming a direct biophysical interaction is necessary but not sufficient. We must demonstrate that the compound engages its target within the complex milieu of a living cell and that this engagement leads to a measurable functional outcome.[29][30] This phase bridges the gap between biochemistry and cell biology.

Cellular Thermal Shift Assay (CETSA®)

Expertise & Causality: CETSA is a powerful biophysical assay that directly measures target engagement in intact cells or tissues.[31][32] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[33][34] By heating cells treated with our compound across a temperature gradient and then measuring the amount of soluble target protein remaining, we can observe a "thermal shift," which is direct proof of intracellular target engagement.[35]

Protocol: CETSA for In-Cell Target Engagement

-

Cell Treatment:

-

Culture a relevant cell line to ~80% confluency.

-

Treat cells with a high concentration of this compound (e.g., 10-50 µM) or vehicle (DMSO) for 1-2 hours.

-

-

Thermal Challenge:

-

Harvest and resuspend the cells in a buffered saline solution.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

-

-

Protein Quantification:

-

Collect the supernatant (soluble fraction).

-

Quantify the amount of the specific target protein in each sample using a sensitive detection method like Western Blot or an AlphaLISA®/HTRF® assay if a suitable antibody pair is available.

-

-

Data Analysis:

-

Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and compound-treated samples.

-

A shift of the melting curve to the right in the compound-treated sample indicates thermal stabilization and confirms target engagement.

-

Functional Cellular Assays